molecular formula C17H19N7O3S B10979410 2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

Cat. No.: B10979410
M. Wt: 401.4 g/mol
InChI Key: MIBSRSYCADAXKA-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide is a complex organic compound that features a combination of pyrazole, triazole, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole and triazole rings, followed by the introduction of the sulfanyl and nitrophenyl groups. Common reagents used in these reactions include ethyl hydrazine, acetic anhydride, and various sulfur-containing compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives at the nitrophenyl group.

Scientific Research Applications

2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the pyrazole and triazole rings suggests potential interactions with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-ethyl-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
  • 2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrazole and triazole rings, along with the nitrophenyl group, allows for diverse interactions and reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19N7O3S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[[4-ethyl-5-(1-ethylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C17H19N7O3S/c1-3-22-10-12(9-18-22)16-20-21-17(23(16)4-2)28-11-15(25)19-13-6-5-7-14(8-13)24(26)27/h5-10H,3-4,11H2,1-2H3,(H,19,25)

InChI Key

MIBSRSYCADAXKA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NN=C(N2CC)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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